Aspirin-d3

Description

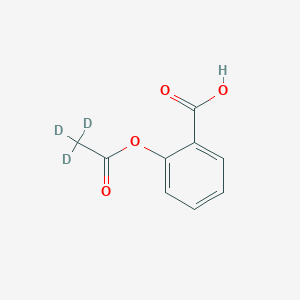

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,2-trideuterioacetyl)oxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8O4/c1-6(10)13-8-5-3-2-4-7(8)9(11)12/h2-5H,1H3,(H,11,12)/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYNRYMUTXBXSQ-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)OC1=CC=CC=C1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

921943-73-9 | |

| Record name | Aspirin CD3 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0921943739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 921943-73-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ASPIRIN CD3 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7F6Y89636M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Theoretical Frameworks for Methyl Group Dynamics in Condensed Phases

Quantum Rotational Tunneling Theory for CD3 Groups

At cryogenic temperatures, the motional behavior of a methyl group is not a classical rotation but is instead dominated by quantum mechanical tunneling. The threefold symmetry of the methyl group and the hindering potential created by the crystalline environment lead to the splitting of the torsional ground state into a non-degenerate A-symmetry level and a doubly-degenerate E-symmetry level. Transitions between these levels are known as tunnel transitions, with a characteristic tunnel frequency (νt).

The tunnel frequency is a sensitive probe of the rotational potential. In the context of Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR), this quantum tunneling manifests as distinct features in the spectra. For a CD3 group, which contains three spin-1 nuclei, the interaction of the nuclear quadrupole moments with the local electric field gradient (EFG) and the inter-deuteron dipole-dipole couplings results in a complex spectrum.

In the presence of rotational tunneling, the NMR spectrum is predicted to show not only the primary quadrupolar doublet but also satellite lines. Single-crystal ²H NMR studies on Aspirin-CD3 have successfully observed these features, specifically the so-called ±d, ±(|Q| ± β) and ±(2|Q| ± β) lines, which are characteristic of a methyl group in the tunneling regime. iaea.orgiaea.orgresearchgate.net The observation and analysis of these spectral features allow for a direct and quantitative measurement of the tunnel frequency. For Aspirin-CD3, the tunnel frequency has been determined from the spectra recorded at 12.5 K. iaea.org The low-temperature limit of the tunnel frequency was measured to be (2.7 ± 0.1) MHz. iaea.org

The rotational dynamics of the CD3 group are hindered by a potential energy barrier, V(φ), imposed by the surrounding atoms in the crystal lattice. The height and shape of this barrier dictate the magnitude of the tunneling frequency. A higher potential barrier leads to stronger localization of the deuterons in the potential wells and consequently, a lower tunneling frequency.

For the CD3 group in aspirin (B1665792), the potential is assumed to be predominantly threefold (V3). iaea.orgiaea.org The height of this potential barrier can be inferred from the measured tunnel frequency. Based on the experimental tunnel frequency of 2.7 MHz, the rotational potential barrier, V3, for the CD3 group in Aspirin-CD3 was calculated. iaea.org This analysis yielded a potential height of (47.2 ± 0.5) meV. iaea.org This value was independently verified through the analysis of spin-lattice relaxation data at higher temperatures, which confirmed the validity of the threefold potential model for this system. iaea.orgiaea.org As the temperature increases from 15 K to 35 K, the system transitions from the quantum tunneling regime to a classical regime of thermally activated reorientational jumps over the potential barrier. iaea.org

Table 1: Quantum Tunneling Parameters for Aspirin-CD3 This interactive table summarizes the key experimental parameters determined for the quantum rotational dynamics of the CD3 group in Aspirin-CD3.

| Parameter | Symbol | Experimental Value | Method of Determination | Source(s) |

|---|---|---|---|---|

| Tunnel Frequency (low T limit) | νt | (2.7 ± 0.1) MHz | ²H NMR Spectroscopy | iaea.org |

| Rotational Potential Barrier | V3 | (47.2 ± 0.5) meV | Calculated from νt / T1 Relaxation | iaea.org |

Spin-Lattice Relaxation Mechanisms in Deuterated Molecular Systems

Spin-lattice relaxation describes the process by which the nuclear spin system returns to thermal equilibrium with its environment (the "lattice"). For deuterated species, the dominant relaxation mechanism is driven by the fluctuation of the interaction between the nuclear electric quadrupole moment and the electric field gradient.

The deuterium nucleus has a nuclear spin I=1 and therefore possesses a nuclear electric quadrupole moment (eQ). nih.gov This quadrupole moment interacts with the local electric field gradient (EFG, eq) at the nucleus, which is generated by the surrounding electron distribution. nih.gov The strength of this interaction is characterized by the quadrupolar coupling constant (Cq), defined as Cq = e²qQ/h. nih.gov

Molecular motions, such as the reorientation of the CD3 group, cause the EFG tensor to fluctuate. These time-dependent fluctuations create a fluctuating electromagnetic field at the Larmor frequency, which induces transitions between the nuclear spin levels and drives spin-lattice relaxation. The efficiency of this relaxation mechanism is highly dependent on the rate of molecular motion relative to the NMR frequency. The theory of quadrupolar relaxation provides a direct link between the macroscopic, measurable spin-lattice relaxation rate (R1 or 1/T1) and the microscopic molecular dynamics, typically described by a correlation time (τc).

Measuring the spin-lattice relaxation time (T1) of the CD3 group in Aspirin-CD3 across a wide range of temperatures provides critical insights into the nature of its reorientational motion. iaea.orgiaea.org In the classical regime (above ~35 K), the motion of the methyl group is best described as a series of random, thermally activated jumps between the three equivalent positions defined by the rotational potential. iaea.org

The temperature dependence of the correlation time (τc) for these jumps can be extracted from the T1 data. iaea.orgiaea.org For a thermally activated process, this dependence is expected to follow the Arrhenius law. Indeed, studies on Aspirin-CD3 found that a plot of log(τc) versus the inverse temperature (1/T) yields a straight line over several orders of magnitude. iaea.orgiaea.org The slope of this line is directly proportional to the activation energy for the reorientational process, which corresponds to the height of the potential barrier, V3. iaea.org The value obtained from this analysis was in excellent agreement with the value derived independently from the low-temperature tunnel frequency, reinforcing the model of a purely threefold hindering potential for the CD3 group in the aspirin crystal. iaea.orgiaea.org

Theoretical Models for Anisotropic Molecular Reorientations and Exchange Processes

In a crystalline solid, molecular motions are rarely isotropic; they are constrained by the packing and symmetry of the crystal lattice. Aspirin crystals, for instance, exhibit a layered structure of hydrogen-bonded dimers, which creates a highly anisotropic environment. acs.org This anisotropy dictates that the reorientation of the CD3 group is not a simple, unhindered rotation.

Advanced Solid State Nuclear Magnetic Resonance Methodologies Applied to Aspirin Cd3

Single-Crystal Deuteron (B1233211) NMR Spectroscopy

Studying single crystals provides the most detailed information, as the anisotropic interactions are not averaged as they are in a polycrystalline (powder) sample. This allows for the precise determination of the orientation and principal values of interaction tensors, such as the EFG tensor. aps.org

The precise alignment of a single crystal within the NMR spectrometer is a prerequisite for orientation-dependent studies. Historically, optical goniometers were used to measure the angles between crystal faces to establish the crystal's orientation relative to its crystallographic axes. ethz.chwikipedia.org This information is then used to mount the crystal on a goniometer probe, which allows for controlled rotation of the crystal inside the NMR magnet.

The crystal is typically mounted on a goniometer stage that can be rotated around one or two axes. The initial orientation is set by aligning a known crystal axis with the rotation axis of the goniometer. The goniometer is then inserted into the NMR probe, and the crystal can be rotated in precise increments relative to the static magnetic field (B₀).

For a single crystal of Aspirin-CD3, the deuteron NMR spectrum consists of a pair of sharp resonance lines, corresponding to the two allowed single-quantum transitions (m=1 ↔ m=0 and m=0 ↔ m=-1). The frequency separation between these two lines is known as the quadrupolar splitting, ΔνQ. This splitting is dependent on the orientation of the EFG tensor at the deuteron nucleus with respect to the external magnetic field. wikipedia.orgaps.org

The experimental procedure involves acquiring a series of ²H NMR spectra at different crystal orientations, typically by rotating the crystal in small angular steps (e.g., 5-10°) over a range of at least 180°. A plot of the measured quadrupolar splitting versus the rotation angle is known as a rotation pattern. researchgate.net

Analysis of these rotation patterns allows for the determination of the principal components of the EFG tensor and their orientation in the molecular frame. For the -CD3 group in aspirin (B1665792), fast rotation about its three-fold symmetry axis at ambient temperature leads to an axially symmetric EFG tensor. The analysis yields the motionally-averaged quadrupolar coupling constant (QCC) and the orientation of the unique principal axis of the EFG tensor, which coincides with the C-C bond axis of the acetyl group.

Table 1: Parameters from Single-Crystal ²H NMR of a -CD3 Group

| Parameter | Description | Information Derived |

|---|---|---|

| Quadrupolar Splitting (ΔνQ) | The frequency separation between the two resonance lines for a given crystal orientation. | Varies with orientation, used to map out the rotation pattern. |

| Quadrupolar Coupling Constant (QCC) | A measure of the strength of the interaction between the nuclear quadrupole moment and the EFG. | Reflects the electronic environment of the C-D bond. For a rotating methyl group, the observed QCC is averaged, typically to around 55 kHz. nih.gov |

| Asymmetry Parameter (η) | Describes the deviation of the EFG from axial symmetry. | For a rapidly rotating methyl group, η is effectively zero. |

Measurement of Spin-Lattice Relaxation Times (T₁)

Spin-lattice relaxation, characterized by the time constant T₁, describes the process by which the nuclear spin system returns to thermal equilibrium with its surroundings (the "lattice") after being perturbed by a radiofrequency pulse. nih.gov T₁ measurements are a primary tool for characterizing molecular dynamics over a wide range of timescales.

The spin-lattice relaxation rate (1/T₁) of the deuterons in the -CD3 group of aspirin is primarily driven by the modulation of the quadrupolar interaction caused by the rotational motion of the methyl group. iaea.org The relationship between the relaxation rate and the dynamics is temperature-dependent. By measuring T₁ over a range of temperatures, one can gain detailed insight into the motional parameters. aps.orgnih.gov

The T₁ relaxation time is typically measured using the inversion-recovery pulse sequence (180° - τ - 90° - acquire), where the signal intensity is measured as a function of the variable delay τ. A plot of T₁ versus inverse temperature often shows a characteristic V-shape. The minimum of this "T₁ curve" occurs when the correlation time (τc) of the methyl group rotation is on the order of the inverse of the NMR Larmor frequency (ω₀). By fitting the temperature-dependent T₁ data to a theoretical model, key dynamic parameters such as the activation energy (Ea) for the rotation and the pre-exponential factor (τ₀) can be extracted. aps.org At very low temperatures, the relaxation can become non-exponential due to coupling between the Zeeman and tunneling systems. iaea.org

Table 2: Illustrative Temperature-Dependent T₁ Data and Derived Dynamic Parameters for Aspirin-CD3

| Temperature (K) | Spin-Lattice Relaxation Time, T₁ (ms) | Correlation Time, τc (s) |

|---|---|---|

| 350 | 150 | 1.5 x 10⁻¹¹ |

| 250 | 55 | 9.0 x 10⁻¹¹ |

| 200 | 25 (T₁ minimum) | 3.5 x 10⁻⁹ |

| 150 | 60 | 2.1 x 10⁻⁷ |

| 100 | 850 | 5.5 x 10⁻⁴ |

Note: This table presents illustrative data based on typical behavior for rotating methyl groups in solids. Actual values would require experimental measurement.

The dynamics of the -CD3 group are highly sensitive to its local molecular environment. The potential energy barrier that hinders the rotation of the methyl group is determined by both intramolecular steric interactions and intermolecular packing forces within the crystal lattice. Therefore, T₁ relaxation measurements provide a sensitive probe of these local interactions. aps.org

Quadrupolar Echo and Deuteron NMR Line Shape Analysis

For solids, the deuteron NMR spectrum is typically very broad (often >100 kHz) due to the large quadrupolar interaction. The free induction decay (FID) signal decays very rapidly, often before the spectrometer can begin acquisition, leading to signal loss and spectral distortion. The quadrupolar echo (or solid echo) pulse sequence (90°ₓ - τ - 90°ᵧ - τ - acquire) is designed to overcome this problem. tecmag.comresearchgate.net The second pulse refocuses the dephasing caused by the static quadrupolar interaction, forming an echo at a time τ after the second pulse, which can then be acquired without distortion. udel.edu

For a polycrystalline (powder) sample of Aspirin-CD3, where all crystal orientations are present simultaneously, the resulting spectrum is a characteristic "Pake doublet". wikipedia.org This lineshape arises from the summation of the spectra from all the randomly oriented crystallites. The shape of the Pake doublet is directly influenced by the molecular dynamics of the -CD3 group.

In a rigid C-D bond, the separation between the two "horns" of the Pake doublet corresponds to the static quadrupolar coupling constant (QCC), which is approximately 170 kHz. However, in Aspirin-CD3, the methyl group undergoes rapid rotation about its C₃ axis. This motion averages the EFG tensor, resulting in a significant reduction of the observed quadrupolar splitting. The QCC for a rapidly rotating methyl group is reduced by a factor of (3cos²(109.5°) - 1)/2 ≈ -1/3, leading to an effective QCC of around 55-58 kHz. nih.gov Analysis of the lineshape, therefore, provides direct information on the nature and timescale of the molecular motion. wikipedia.org

Table 3: Parameters from ²H NMR Lineshape Analysis of a Polycrystalline Sample

| Parameter | Description | Value for Aspirin-CD3 (Typical) |

|---|---|---|

| Quadrupolar Coupling Constant (QCC) | A measure of the strength of the quadrupolar interaction, determined from the lineshape. | ~55-58 kHz (motionally averaged) |

| Asymmetry Parameter (η) | A measure of the deviation of the EFG from axial symmetry. | ~0 (due to rapid C₃ rotation) |

Combined NMR and X-ray Diffraction Methodologies for Structural and Dynamic Correlation

However, XRD provides a time- and space-averaged model of the crystal structure and is often limited in its ability to characterize localized dynamic processes or disorder, especially involving light atoms like hydrogen and its isotope deuterium (B1214612). This is where ssNMR becomes invaluable. For Aspirin-CD3, ²H ssNMR is particularly sensitive to the local environment and dynamics of the deuterated methyl (-CD₃) group. By correlating the orientation of the electric field gradient (EFG) tensor at the deuterium nucleus, determined from ssNMR, with the molecular frame provided by XRD, a detailed understanding of the methyl group's orientation and any motional averaging can be achieved.

This combined approach is crucial for validating and refining crystal structures. For instance, while XRD can determine the position of the acetyl group to which the -CD₃ is attached, ssNMR can provide detailed insights into the rotational dynamics of this specific methyl group. Any discrepancies between the XRD structure and ssNMR data can indicate the presence of subtle structural disorder or dynamic processes not captured by diffraction methods alone.

Furthermore, computational methods, such as Density Functional Theory (DFT), can be used to bridge the experimental data from both techniques. figshare.comnih.govresearchgate.net DFT calculations can predict NMR parameters (e.g., chemical shifts and quadrupolar coupling constants) for a given crystal structure obtained from XRD. Comparing these predicted parameters with the experimental ssNMR data allows for a rigorous assessment of the structural model's accuracy and can help in interpreting complex ssNMR spectra in the context of the known crystal lattice. This integrated methodology is instrumental in correlating the static, long-range order from XRD with the local, dynamic information provided by ssNMR, leading to a comprehensive understanding of Aspirin-CD3's solid-state structure and behavior.

Application of Specialized Pulse Sequences for Probing Methyl Group Dynamics

To investigate the intricate dynamics of the deuterated methyl (-CD₃) group in Aspirin-CD3, specialized solid-state NMR pulse sequences are employed. These advanced techniques are designed to probe motions occurring over a wide range of timescales, from fast rotations to slower, large-amplitude reorientations.

One of the primary methods for studying the dynamics of deuterated methyl groups is the analysis of ²H NMR lineshapes as a function of temperature. The lineshape is governed by the interaction of the deuterium nuclear quadrupole moment with the local electric field gradient. At low temperatures, where the methyl group rotation is slow on the ²H NMR timescale, a characteristic Pake doublet pattern is observed. As the temperature increases, the -CD₃ group undergoes progressively faster rotation, leading to motional averaging of the quadrupolar interaction and a distinct change in the spectral lineshape. By simulating these lineshapes, it is possible to extract quantitative information about the rate and mechanism of methyl group rotation.

For a more detailed and quantitative analysis of slower dynamics, two-dimensional exchange spectroscopy (2D EXSY) is a powerful tool. In a ²H 2D EXSY experiment, a mixing time is introduced between the evolution and detection periods. During this mixing time, molecular reorientation can occur, leading to cross-peaks in the 2D spectrum that connect the frequencies corresponding to the different orientations of the C-D bonds. The intensity of these cross-peaks as a function of the mixing time provides direct information about the geometry and timescale of the slow motional processes.

Furthermore, specialized pulse sequences can be used to measure spin-lattice relaxation times (T₁) and spin-spin relaxation times (T₂). These relaxation parameters are sensitive to molecular motions at or near the Larmor frequency. By measuring T₁ and T₂ over a range of temperatures, it is possible to map out the spectral density of the methyl group's motion and determine the activation energy for the rotational dynamics.

For studying even more complex motional modes, advanced pulse sequences like those involving multiple-quantum coherences can be utilized. nih.gov For instance, double-quantum filtered (DQF) experiments can be particularly insightful. The creation and evolution of double-quantum coherence are highly sensitive to the relative orientation of the interacting deuterons in the -CD₃ group, making DQF techniques a sensitive probe of subtle changes in methyl group dynamics. pascal-man.com

Interactive Data Table: Illustrative ²H NMR Parameters for a Rotating Methyl Group

The following table provides a hypothetical yet representative example of how ²H NMR parameters for a deuterated methyl group, such as in Aspirin-CD3, might change with the motional regime. The quadrupolar coupling constant (QCC) is a measure of the strength of the interaction, while the asymmetry parameter (η) describes the deviation of the electric field gradient from axial symmetry.

| Motional Regime | Temperature Range | Effective QCC (kHz) | Effective η | Dominant Motion |

| Static | Low (< 100 K) | ~170 | ~0 | No significant motion |

| Fast Rotation | High (> 200 K) | ~55 | ~0 | Rapid C₃ rotation |

| Intermediate | Mid (100-200 K) | Varies | Varies | Exchange between sites |

Empirical Investigations of Molecular Dynamics in Crystalline Aspirin Cd3

Characterization of CD3 Group Rotational Tunneling Phenomena

At cryogenic temperatures, the rotational motion of the CD3 group in Aspirin-CD3 is not a simple classical rotation but is governed by quantum mechanical tunneling. This phenomenon arises from the wave-like nature of the deuterons, allowing the CD3 group to rotate between equivalent positions by tunneling through the rotational potential barrier. Single-crystal deuteron (B1233211) NMR is exceptionally suited for observing these effects.

The tunneling frequency (νt) is a direct measure of the rate of this quantum mechanical process. For Aspirin-CD3, single-crystal deuteron NMR spectra have been used to measure this frequency. iaea.org By comparing the experimental spectra with simulated ones, the tunnel frequency has been determined. iaea.org At the low-temperature limit, the value was established with high precision. iaea.org

| Parameter | Value | Temperature |

| Tunnel Frequency (νt) | (2.7 ± 0.1) MHz | Low-temperature limit |

This interactive table summarizes the determined tunneling frequency for the CD3 group in Aspirin-CD3.

The quantum tunneling of the CD3 group gives rise to a unique and well-defined set of features in the deuteron NMR spectrum. Studies on single crystals of Aspirin-CD3 have reported the first clear observation of spectral lines characteristic of rotational tunneling that are distinct enough for a quantitative comparison with established theories. iaea.org These features include the so-called ±β, ±(|α| ± β), and ±(2|α| ± β) lines. iaea.org

The appearance and positions of these lines are directly related to the interplay between the deuteron quadrupole interaction and the tunneling splitting of the CD3 rotor's energy levels. iaea.org The observation of these distinct lines confirms the presence of coherent rotational tunneling and allows for the precise determination of the tunneling frequency. iaea.org Furthermore, the dependence of these lines on the orientation of the single crystal within the applied magnetic field was utilized at a temperature of 12.5 K to ascertain the equilibrium orientation of the CD3 group within the crystal lattice. iaea.org

| Spectral Feature | Significance |

| ±β lines | Directly related to the tunnel splitting. Their behavior with temperature indicates changes in the observable tunnel frequency. iaea.org |

| ±( | α |

| ±(2 | α |

This interactive table outlines the characteristic deuteron NMR spectral lines observed in Aspirin-CD3 and their scientific interpretation.

Analysis of Temperature-Dependent Molecular Reorientations

As the temperature increases, the CD3 group transitions from the quantum tunneling regime to a state of classical, thermally activated reorientation. This transition is observable in the deuteron NMR spectra, where the distinct tunneling-related lines first broaden, then merge, and finally narrow as the reorientational motion becomes faster. iaea.org In Aspirin-CD3, this transition from the tunneling to the classical, fast-reorienting regime occurs in the temperature range of 15 K to 35 K. iaea.org

The tunneling frequency is intrinsically linked to the height of the potential barrier (V3) that hinders the rotation of the CD3 group. By measuring the tunnel frequency, one can infer this barrier height, which represents the activation energy for the classical rotational process. For Aspirin-CD3, the potential barrier was calculated assuming a purely threefold potential. iaea.org

| Parameter | Value |

| Potential Barrier Height (V3) | (47.2 ± 0.5) meV |

This interactive table presents the inferred height of the potential barrier for CD3 group rotation in Aspirin-CD3.

The high-quality experimental data obtained from Aspirin-CD3 have served as a critical test for theoretical models of methyl group dynamics. The results provided a quantitative comparison with a theory developed in 1988 by the group of W. Müller-Warmuth. iaea.org While the general features of the transition from tunneling to classical rotation were predicted correctly, the detailed behavior of the spectral lines in the transition temperature range suggested a need for refinement. iaea.org Specifically, the observed reduction of the tunnel frequency with increasing temperature indicated that the existing theory must be extended to take all librational levels into account for a more complete description. iaea.org

Deuteron Quadrupolar Coupling Tensor Determination

The interaction of the deuteron's nuclear quadrupole moment with the local electric field gradient (EFG) at the nucleus is described by the deuteron quadrupolar coupling tensor. This tensor provides detailed information about the local electronic structure and the orientation of the C-D bonds. In the study of Aspirin-CD3, the equilibrium orientation of the CD3 group within the crystal lattice was determined at 12.5 K. iaea.org This was achieved by analyzing the dependence of the positions of the ±(|α| ± β) and ±(2|α| ± β) lines on the orientation of the single crystal relative to the external magnetic field. iaea.org This orientational information is a crucial component needed to define the principal axes and components of the deuteron quadrupolar coupling tensor for the CD3 group in the solid state.

Determination of Principal Components and Orientations in the Crystal Lattice

The precise orientation of the deuterated methyl group in Aspirin-CD3 within the crystal lattice has been a subject of detailed study. The space group of crystalline aspirin (B1665792) is P21/c, with lattice parameters a=11.446 Å, b=6.596 Å, and c=11.388 Å, and β=95.55°. aip.org Within this structure, the methyl group is not static but undergoes rotational motion around the C-C bond that connects it to the acetyl group.

The orientation of the deuterons and the remaining proton in the CD3 group is not random. Neutron diffraction studies have provided direct evidence for specific orientations at low temperatures. aip.org These studies allow for the imaging of the nuclear density distribution, revealing the probable locations of the deuterium (B1214612) and hydrogen atoms. At low temperatures, typically below 20 K, the atoms of the methyl group become localized into distinct positions, providing a clear picture of their orientation relative to the rest of the molecule and the surrounding crystal lattice.

Insights into Local Electric Field Gradients and Conformational Stability

The conformational stability of the deuterated methyl group in Aspirin-CD3 is dictated by the rotational potential it experiences due to its interactions with the surrounding atoms in the crystal. This potential is a direct consequence of the local electric field gradients. Deuteron NMR studies have been instrumental in probing this potential landscape. aip.orgaip.org

These investigations have revealed that the CH2D groups are governed by a rotational potential with three distinct energy wells. aip.orgaip.org Two of these potential wells are nearly equal in depth, while the third is significantly deeper. aip.orgaip.org This asymmetry in the potential energy surface indicates that certain rotational conformations of the methyl group are more stable than others.

At temperatures above 35 K, the methyl groups undergo thermally activated, random reorientations between all three potential wells. aip.org By analyzing the relative populations of these wells as a function of temperature, the energy difference between the deeper well and the two shallower wells has been determined. aip.org

| Parameter | Value | Reference |

|---|---|---|

| Energy Difference (Lower vs. Upper Wells) | 3.3 meV | aip.org |

| Average Barrier Height for Reorientation | 43 meV | aip.org |

This energy difference, which is almost 8% of the average barrier height for reorientation, highlights the influence of the crystalline environment on the conformational stability of the methyl group. aip.org

Studies of Orientational Order and Disorder

The partial deuteration of the methyl group in aspirin introduces a fascinating element of order and disorder into the crystal structure, which has been elegantly demonstrated through neutron diffraction experiments.

Evidence for Isotopic Orientational Order in Deuterated Methyl Groups

Neutron diffraction studies on partially deuterated aspirin have provided unambiguous evidence for isotopic orientational ordering at low temperatures. aip.org At room temperature, the scattering length density of the methyl group indicates a random distribution of the deuterium and hydrogen atoms over the three possible sites. aip.org

However, as the temperature is lowered to 10 K, a striking change is observed. aip.org The scattering length density map shows one positive and two negative extrema, which is direct evidence for orientational isotopic order. aip.org This indicates that the deuterons and protons are no longer randomly distributed but preferentially occupy specific sites within the methyl group's rotational positions. At 15 K, it has been shown that the methyl hydrogens are localized, in contrast to the delocalization observed in fully protonated or fully deuterated methyl groups at low temperatures due to quantum mechanical tunneling. aip.org

Quantification of Site Populations in Crystal Structures

The phenomenon of isotopic orientational ordering allows for the quantification of the populations of deuterium and hydrogen at the different methyl positions at low temperatures. The neutron diffraction data at 10 K clearly indicates that the single deuteron of the CD2H group preferentially occupies one of the three possible sites, while the two protons occupy the other two. aip.org

| Site | Occupying Atom | Relative Population | Reference |

|---|---|---|---|

| Site 1 (Deeper Potential Well) | Deuteron | High | aip.org |

| Site 2 (Shallower Potential Well) | Proton | High | aip.org |

| Site 3 (Shallower Potential Well) | Proton | High | aip.org |

This ordering is a direct consequence of the asymmetrical rotational potential experienced by the methyl group. The deuteron, being heavier than the proton, preferentially occupies the site corresponding to the deepest potential energy well to minimize the zero-point energy of the system. This quantification of site populations provides a detailed picture of the structural arrangement at the atomic level, driven by subtle isotopic effects.

Studies of Aspirin Cd3 in Amorphous and Supercooled States

Characterization of Structural (α) and Secondary (β) Relaxation Processes

In the study of amorphous materials, two primary relaxation processes are typically observed: the structural (α) relaxation and the secondary (β) relaxation. The α-relaxation is associated with the large-scale, cooperative motions of molecules that lead to viscous flow and is directly related to the glass transition. The β-relaxation, on the other hand, involves more localized, non-cooperative molecular motions that persist even in the glassy state, below the glass transition temperature (Tg).

For Aspirin-CD3, dielectric spectroscopy and deuteron (B1233211) relaxometry have been instrumental in characterizing these processes. aps.org The secondary relaxation observed in glassy aspirin (B1665792) demonstrates the typical characteristics of a Johari-Goldstein (JG) process. aps.org A JG process is a true secondary relaxation that involves the motion of the entire molecule, as opposed to just a fragment, and is considered a precursor to the structural α-relaxation. nih.govnih.gov This distinction is important for understanding the fundamental nature of molecular mobility in the glassy state. The identification of the β-relaxation as a JG process in aspirin highlights the intrinsic molecular motions that continue even when the larger-scale structural rearrangements are frozen. aps.org

Comparative Analysis of Molecular Dynamics in Crystalline versus Amorphous Phases

The molecular dynamics of aspirin in its crystalline form are significantly different from those in the amorphous phase. In the crystalline state, the molecules are held in a highly ordered lattice, and their motion is largely restricted to vibrations and small-librational movements. In contrast, the amorphous phase, which includes the supercooled liquid and glassy states, is characterized by a disordered arrangement of molecules, allowing for a much broader range of molecular motions.

A key finding from studies on Aspirin-CD3 is the substantial difference in the mean activation energy for molecular motion in the glass compared to the crystalline form. aps.org The activation energy represents the energy barrier that must be overcome for a particular molecular motion to occur. The significantly lower mean activation energy in the glassy state compared to the crystalline state indicates that molecular motions are, on average, more facile in the disordered amorphous phase. This can be attributed to the less restrictive environment and the presence of a variety of local molecular packings in the glass.

| Phase | Mean Activation Energy (kJ/mol) | Description of Molecular Dynamics |

| Crystalline | Higher | Restricted to vibrations and small librations within a fixed lattice. |

| Amorphous | Lower | Characterized by a broad range of motions, including cooperative α-relaxation and localized β-relaxation. |

This table provides a qualitative comparison based on the findings in the source literature.

Role of Energy Barrier Distributions in Glassy Dynamics and Activation Energies

The difference in the mean activation energy between the glassy and crystalline phases of aspirin can be understood by considering the concept of energy barrier distributions. aps.org In a perfect crystal, the local environment of each molecule is identical, leading to a single, well-defined energy barrier for a given molecular motion. However, the inherent disorder of the glassy state results in a wide variety of local environments for the molecules.

This structural heterogeneity leads to a broad distribution of energy barriers for molecular reorientations. aps.org Consequently, some molecules in the glass will have very low energy barriers for motion, while others will have much higher barriers. The mean activation energy measured for the glassy state is an average over this broad distribution. This distribution of energy barriers is a fundamental characteristic of glassy dynamics and explains the non-exponential nature of relaxation processes and the deviation from simple Arrhenius behavior for the temperature dependence of relaxation times. The presence of this broad energy barrier distribution is a direct consequence of the disordered nature of the amorphous phase and is a key factor in determining the physical properties and stability of glassy aspirin. aps.org

Advanced Spectroscopic and Computational Corroboration of Aspirin Cd3 Dynamics

Correlative Studies with Inelastic Neutron Scattering for Tunneling Spectroscopy

Inelastic Neutron Scattering (INS) is a powerful technique for studying the dynamics of molecules, particularly for observing the quantum mechanical tunneling of methyl groups at low temperatures. Due to the large incoherent scattering cross-section of hydrogen, its substitution with deuterium (B1214612) (which has a much smaller cross-section) makes INS an ideal method for probing the dynamics of specific parts of a molecule. In Aspirin-CD3, INS can directly measure the energy splitting of the methyl group's ground torsional state, known as the tunneling splitting.

At low temperatures, the rotational motion of the CD3 group is not a continuous classical rotation but is governed by quantum mechanics. The threefold rotational potential barrier created by the surrounding atoms leads to a splitting of the ground state into sublevels. Transitions between these sublevels can be observed as peaks in the INS spectrum. Research on analogous compounds like 4-methyl-pyridine demonstrates that these tunneling peaks are typically observed in the µeV energy range. For a deuterated methyl group (CD3), the tunneling splitting is expected to be significantly smaller than for a protonated CH3 group due to the higher mass, shifting the INS peaks to lower energies.

Correlative studies on isotopic mixtures of molecules have shown that the tunneling frequency is highly sensitive to intermolecular interactions. In a crystal lattice of Aspirin-CD3, the collective motions of coupled methyl groups can be investigated. The presence of any residual Aspirin-CH3 could be used to study the effects of isotopic dilution on these collective motions, where the deuterated molecules act as barriers or reflective walls to the quantum phenomena observed in the protonated species.

Table 1: Representative Tunneling Frequencies in a Model Compound (4-methyl-pyridine) Measured by INS This table illustrates typical values obtained from INS experiments on a related methyl-bearing compound. Similar measurements would be the goal of an INS study on Aspirin-CD3.

| Isotopic Species | Temperature (K) | Observed Tunneling Peaks (µeV) | Reference |

| 4-methyl-pyridine-h7 | 2.5 | 468, 510, 535 | |

| 5% 4-methyl-pyridine-h7 in d7 | 2.5 | 360 |

Complementary Dielectric Spectroscopy Investigations of Relaxation Phenomena

Dielectric spectroscopy measures the response of a sample to an applied electric field, providing insights into the rotational motion of polar functional groups, known as dielectric relaxation. In the context of Aspirin-CD3, the acetyl group (-COCH3) possesses a dipole moment, and its reorientation dynamics can be probed. While the rotation of an isolated methyl group itself is typically too fast and weakly dipolar to be observed in the standard frequency range of dielectric spectroscopy, its motion is coupled to the larger, polar acetyl group.

The substitution of CH3 with CD3 primarily affects the mass and moment of inertia of the rotating group. This isotopic substitution is a classic method for identifying the molecular origin of a specific relaxation process. The dynamics of the acetyl group in aspirin (B1665792) would be observed as a peak in the dielectric loss spectrum (ε″). By comparing the dielectric spectra of normal aspirin with that of Aspirin-CD3, any shift in the relaxation peak's position or change in its shape can be attributed to the influence of the methyl group's dynamics.

It is expected that the increased moment of inertia of the CD3 group would lead to slower rotational dynamics compared to the CH3 group. This would manifest as a shift of the corresponding dielectric relaxation peak to lower frequencies or higher temperatures. The activation energy for this relaxation process, determined from the temperature dependence of the relaxation time, provides quantitative information about the rotational potential barrier height, which can be compared with results from INS and computational models.

Table 2: Conceptual Comparison of Expected Dielectric Relaxation Parameters This table illustrates the expected qualitative effect of deuteration on the relaxation phenomena associated with the acetyl group in aspirin.

| Parameter | Aspirin (CH3) | Aspirin-CD3 | Expected Rationale |

| Relaxation Time (τ) | τ | > τ | Increased moment of inertia slows dynamics |

| Peak Frequency (f_max) | f_max | < f_max | Inversely proportional to relaxation time |

| Activation Energy (Ea) | Ea | ≈ Ea | Potential barrier is electronic, largely unaffected by mass |

Computational Approaches to Molecular Dynamics Simulations and Energy Calculations

Molecular dynamics (MD) simulations offer an atomistic view of molecular motion and are a crucial tool for interpreting experimental data. For Aspirin-CD3, MD simulations can be used to calculate the potential energy surface for the rotation of the CD3 group, predict vibrational spectra, and determine thermodynamic properties like free energy. Recent work has utilized state-of-the-art neural network interatomic potentials (NNIP) to accurately simulate aspirin crystal dynamics, achieving high accuracy for energies and forces.

The primary modification in simulating Aspirin-CD3 compared to aspirin is the change in the mass of the three deuterium atoms. This "dynamic isotope effect" can have significant consequences for the simulated behavior. MD simulations can directly predict the vibrational density of states (VDOS), where the C-D stretching and bending modes in Aspirin-CD3 will appear at lower frequencies than the C-H modes in normal aspirin due to the heavier mass of deuterium.

Furthermore, computational methods like thermodynamic integration can be employed to calculate the free energy differences between aspirin polymorphs. Applying these methods to Aspirin-CD3 would reveal the subtle effects of deuteration on crystal stability. The simulations can provide the rotational energy barrier for the CD3 group, which can be directly compared to the activation energy derived from dielectric spectroscopy and the tunneling splitting from INS experiments.

Table 3: Comparison of Calculated Properties for Aspirin Polymorphs using a Neural Network Interatomic Potential (NNIP) Model These values, calculated for standard aspirin, form the baseline for computational studies. A simulation of Aspirin-CD3 would investigate how these values are altered by the isotopic substitution.

| Property | Value | Units |

| NNIP Energy RMSE | 0.12 | kJ/mol/molecule |

| NNIP Force RMSE | 3.92 | kJ/mol/Å |

| NNIP Stress RMSE | 0.06 | GPa |

Spectroscopic Signatures of Intermolecular Interactions Influencing CD3 Group Dynamics

The dynamics of the CD3 group are highly sensitive to its local environment and intermolecular interactions, primarily hydrogen bonding and van der Waals forces. Spectroscopic techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy can probe these interactions. The vibrational modes of the CD3 group serve as a sensitive reporter of its environment. Any change in the strength or geometry of intermolecular hydrogen bonds involving the carbonyl of the acetyl group will perturb the C=O stretching frequency and simultaneously affect the rotational potential of the adjacent CD3 group.

In studies of aspirin polymorphs, it has been shown that different crystal packing arrangements lead to distinct intermolecular interactions for the methyl group. For example, in Form I, the methyl groups are involved in C-H···O hydrogen bonds within layers of aspirin dimers, while in Form II, the interactions are more asymmetric. Using Aspirin-CD3, the C-D vibrational modes would provide a clear window into these interactions, free from overlapping C-H signals from the phenyl ring.

Comparing the spectra of Aspirin-CD3 in different polymorphic forms or co-crystals would allow for a precise correlation between the intermolecular environment and the CD3 group's vibrational frequencies. This information, when combined with INS data on tunneling and computational models of the potential energy surface, provides a comprehensive and validated picture of the forces governing the dynamics of the methyl group in the solid state.

Broader Implications for Solid State Physics and Pharmaceutical Materials Science

Contribution to the Understanding of Quantum Effects in Organic Solids

The study of Aspirin-CD3 has made notable contributions to the understanding of quantum mechanical effects, specifically rotational tunneling, in organic solids. At cryogenic temperatures, the behavior of the deuterated methyl (CD3) group is not governed by classical thermal rotation but by quantum tunneling, a phenomenon where the group can reorient itself by passing through the rotational energy barrier rather than over it.

Single-crystal deuteron (B1233211) nuclear magnetic resonance (NMR) studies on Aspirin-CD3 have provided clear, quantitative measurements of this effect. iaea.org Researchers have been able to record deuteron NMR spectra that show distinct lines characteristic of rotational tunneling. iaea.org By analyzing the spectra at very low temperatures (e.g., 12.5 K), it is possible to determine the tunnel frequency (νt), which is a direct measure of the quantum tunneling rate. iaea.org These experimental results allow for a rigorous comparison with theoretical models, helping to refine the understanding of potential energy barriers and quantum dynamics in a molecular crystal environment. iaea.org The transition from the quantum tunneling regime to the classical, thermally activated reorientation can be observed as the temperature increases from approximately 15 K to 35 K. iaea.org

Table 1: Key Research Findings from Deuteron NMR Studies of Aspirin-CD3

| Parameter Studied | Observation/Finding | Significance | Reference |

| Rotational Tunneling | Distinct NMR spectral lines characteristic of quantum tunneling of the CD3 group observed at low temperatures. | Provides direct experimental evidence and measurement of a macroscopic quantum phenomenon in a complex organic solid. | iaea.org |

| Tunnel Frequency (νt) | Measured from the orientation dependence of the NMR spectra at 12.5 K. | Allows for quantitative comparison with and validation of theoretical models of quantum dynamics. | iaea.org |

| Potential Barrier (V3) | Inferred from the low-temperature limit of the quadrupole coupling constant, calculated to be approximately 47.2 ± 0.5 meV. | Characterizes the energetic landscape that governs the molecular motion of the methyl group. | iaea.org |

| Quantum-to-Classical Transition | Broadening and merging of spectral lines observed in the 15 K to 35 K range. | Elucidates the temperature-dependent shift from quantum-dominated to classical-dominated molecular motion. | iaea.org |

Insights into Molecular Mobility and Stability in Pharmaceutical Solid Forms

The chemical stability of a pharmaceutical solid is intrinsically linked to its molecular mobility. Even subtle atomic and molecular motions can be precursors to degradation pathways, such as hydrolysis or oxidation. Aspirin (B1665792) is well-known for its susceptibility to hydrolysis, where it degrades into salicylic (B10762653) acid and acetic acid, a process accelerated by moisture. researchgate.netjaper.in

Studying Aspirin-CD3 provides a highly sensitive method for probing the local dynamics of the acetyl methyl group. The replacement of protons with deuterons alters the mass and nuclear spin properties of the group without significantly changing its chemical properties or crystal packing. iaea.orgjst.go.jp This isotopic substitution allows researchers to use techniques like deuteron NMR to precisely measure motional rates and amplitudes. By correlating these specific molecular motions with stability data under various conditions (e.g., humidity, temperature), a clearer picture emerges of how localized dynamics can facilitate the ingress of water molecules or promote the conformational changes necessary for a chemical reaction to occur within the crystal lattice. These insights are crucial for designing more stable solid dosage forms and for defining optimal storage conditions to ensure the therapeutic efficacy of the drug. researchgate.net

Advancement of Solid-State NMR Methodologies for Complex Molecular Systems

The use of deuterated compounds like Aspirin-CD3 is instrumental in advancing the capabilities of solid-state NMR (ssNMR) spectroscopy for the characterization of complex molecular systems. annualreviews.org While ¹H (proton) NMR is common, its application in solids is often hampered by broad spectral lines resulting from strong homonuclear dipolar couplings between the abundant protons. nih.gov

Deuteration offers several advantages that help overcome these challenges:

Spectral Simplification: Replacing protons with deuterons effectively "dilutes" the proton spin system, reducing the strong ¹H-¹H dipolar interactions and leading to narrower, better-resolved spectral lines. nih.gov

Probing Slow Dynamics: Deuterium (B1214612) (²H) NMR is particularly powerful for studying molecular dynamics that occur on the microsecond to millisecond timescale. nih.govresearchgate.net Techniques such as the analysis of quadrupolar echo line shapes and relaxation measurements are highly sensitive to the reorientation of C-D bonds, making them ideal for characterizing the complex motions found in pharmaceutical solids. nih.gov

Site-Specific Information: By selectively labeling a specific functional group, as in the case of the acetyl methyl group in Aspirin-CD3, researchers can gain detailed information about the dynamics at that precise location within the molecule. This site-specificity is difficult to achieve with other methods and provides invaluable data for understanding structure-property relationships. nih.govresearchgate.net

The study of model systems like Aspirin-CD3 helps to develop and validate new ssNMR pulse sequences and theoretical approaches that can then be applied to much larger and more complex systems, including proteins and polymer-based drug formulations. nih.govfrontiersin.org

Relevance for Studies on Polymorphism and Amorphous Solid Dispersions

The insights gained from Aspirin-CD3 are highly relevant to two critical areas in pharmaceutical development: polymorphism and amorphous solid dispersions (ASDs).

Polymorphism refers to the ability of a compound to exist in multiple crystalline forms, each with a distinct crystal structure and different physicochemical properties. researchgate.net Aspirin itself is known to exhibit polymorphism, with different forms (e.g., Form I, Form II) having been identified. eurekalert.orgnih.govresearchgate.net The subtle differences in crystal packing between polymorphs can lead to significant variations in molecular mobility and, consequently, in physical and chemical stability. The precise motional information obtained from studying Aspirin-CD3 can help explain why one polymorph might be more stable or have a different dissolution rate than another.

Amorphous Solid Dispersions (ASDs) are formulations where the active pharmaceutical ingredient (API) is molecularly dispersed in a polymer matrix in a non-crystalline, amorphous state. nih.govmdpi.com While this can enhance the solubility of poorly water-soluble drugs, amorphous forms are thermodynamically unstable and prone to crystallization over time, which can compromise the product's performance. nih.gov The stability of an ASD is critically dependent on the molecular mobility of the API within the polymer matrix. mdpi.com The methodologies used to study Aspirin-CD3—characterizing local dynamics and quantum effects—are directly applicable to investigating the mobility of drugs within ASDs. Understanding these dynamics helps in selecting appropriate polymers and in predicting the long-term physical stability of these advanced formulations. mdpi.com

Future Research Directions and Unaddressed Questions in Aspirin Cd3 Studies

Exploration of CD3 Dynamics at Ultra-Low Temperatures and Extreme Conditions

A significant frontier in the study of Aspirin-CD3 involves probing the dynamics of its deuterated methyl (CD3) group under conditions of ultra-low temperature. At cryogenic temperatures, thermal noise is minimized, allowing for the unambiguous observation of quantum mechanical effects that are otherwise obscured. Future research should focus on characterizing the rotational tunneling of the CD3 group. Quantum mechanics permits particles to "tunnel" through an energy barrier, and at very low temperatures, this becomes a dominant mechanism for molecular motion. eurekalert.org

Experiments designed to cool Aspirin-CD3 crystals to near absolute zero could reveal the precise nature of the rotational energy states of the CD3 group. A key unanswered question is how the increased mass of deuterium (B1214612), compared to protium, alters the tunneling splitting of the ground state. It is hypothesized that the heavier deuterium atoms will lead to a significantly lower tunneling frequency compared to a standard CH3 group.

Further exploration under extreme conditions, such as high magnetic fields, could provide additional insights. By subjecting the sample to varying magnetic fields, researchers could manipulate the spin states of the deuterium nuclei and observe the resulting effects on the rotational dynamics, offering a more complete picture of the interplay between nuclear spin and molecular rotation at the quantum level.

Investigation of Pressure Effects on Quantum Tunneling and Molecular Relaxation

The application of external pressure provides a powerful tool for modulating intermolecular distances and altering the potential energy landscape of a molecule without changing its chemical composition. aps.org For Aspirin-CD3, investigating the influence of high pressure on the quantum tunneling of the methyl group is a promising and largely unaddressed area of research. Studies on other molecular systems have demonstrated that reaction rate constants and tunneling effects can indeed be dependent on pressure. nih.gov

Future high-pressure experiments could elucidate how compressing the crystal lattice of Aspirin-CD3 affects the rotational barrier of the CD3 group. An increase in pressure is expected to heighten this barrier, which should, in turn, decrease the rate of quantum tunneling. rsc.org This hypothesis can be tested using high-pressure spectroscopic techniques.

The following table outlines a proposed experimental framework and the expected outcomes based on research in related systems.

| Experimental Parameter | Technique | Research Question | Expected Outcome | Citation |

| Hydrostatic Pressure (0-10 GPa) | High-Pressure Raman or Infrared Spectroscopy | How does pressure affect the vibrational modes associated with the CD3 group? | A shift in vibrational frequencies, indicating changes in bond strength and local environment. | acs.orgosti.gov |

| Uniaxial Pressure | Inelastic Neutron Scattering (INS) | How does anisotropic strain alter the rotational potential and tunneling splitting? | A splitting of degenerate energy levels and a change in tunneling peak intensity and position. | aps.org |

| Pressure and Temperature Variation | Stopped-Flow Kinetics (for solution studies) | What is the quantitative effect of pressure on the kinetic isotope effect (kH/kD)? | A decrease in the kH/kD ratio with increasing pressure, signifying a more pronounced effect on the lighter isotope. | rsc.org |

These investigations will be crucial for developing a comprehensive model of molecular dynamics where pressure is a key variable.

Development of Novel Spectroscopic Techniques for Characterizing Deuterated Systems

While standard spectroscopic methods are valuable, the subtle nature of isotopic substitution in Aspirin-CD3 calls for the development and application of more advanced techniques. Deuterium-labeled compounds are already used to enhance nuclear magnetic resonance (NMR) and mass spectrometry analysis. thalesnano.com However, future work should aim to push the boundaries of resolution and sensitivity to directly probe the unique quantum state of the CD3 group.

One promising direction is the advancement of multidimensional solid-state NMR spectroscopy. These techniques could be used to measure the very weak dipolar couplings between the deuterium atoms, providing precise information about the geometry and orientation of the CD3 group within the crystal lattice. Another area for development is in high-resolution infrared (IR) spectroscopy. acs.orgosti.gov By improving the resolution of IR spectrophotometers, it may be possible to observe the fine structure in the C-D stretching and bending modes that arises from rotational tunneling.

Furthermore, inelastic neutron scattering (INS) stands out as a powerful, albeit less common, technique. Because neutrons interact strongly with nuclei, INS is exceptionally sensitive to the dynamics of hydrogen and deuterium atoms. Future INS experiments on Aspirin-CD3 could directly measure the energy of the rotational tunneling states, providing the most direct evidence and characterization of this quantum phenomenon.

Refinements in Computational Modeling of Complex Methyl Group Dynamics

Parallel to experimental advances, progress in the study of Aspirin-CD3 will heavily rely on the refinement of computational models. Simulating the dynamics of even a relatively small molecule like aspirin (B1665792) is complex, especially when quantum effects are significant. nih.gov Recent studies have employed state-of-the-art neural network interatomic potential (NNIP) models to accurately simulate aspirin crystal dynamics, including the rotational behavior of the methyl group. nih.gov

A key future direction is to adapt these sophisticated models specifically for Aspirin-CD3. This involves re-parameterizing the models to account for the increased mass and altered zero-point energy of the deuterated methyl group. Such refined models would allow for more accurate predictions of:

The potential energy surface for CD3 rotation.

The magnitude of the tunneling splitting.

The temperature dependence of the rotational dynamics.

The influence of the crystal environment on the CD3 group.

The table below summarizes the key rotational characteristics of the methyl group in aspirin as determined by NNIP molecular dynamics (MD) simulations, which form a baseline for future CD3-specific models.

| Characteristic | Description | Observation at 300 K | Citation |

| Preferred Orientations | The methyl group has three distinct low-energy configurations. | Distributions are centered around 0°, 120°, and -120°. | nih.gov |

| Rotational Motion | The group primarily rotates between these three distinct energy basins. | The majority of MD simulations show rotation within these basins. | nih.gov |

| Transition Probability | The probability of the methyl group being in a high-energy state between the preferred orientations. | Low probability regions are centered around 60°. | nih.gov |

By comparing the results of these new computational models with experimental data from advanced spectroscopy, researchers can achieve a robust and validated understanding of the complex dynamics in Aspirin-CD3.

Extension of Research Paradigms to Other Deuterated Pharmaceutical Compounds

The fundamental research conducted on Aspirin-CD3 can serve as a paradigm for studying a wide range of other deuterated pharmaceuticals. The practice of "deuterium switching" has gained significant traction in drug development, with the goal of improving the pharmacokinetic or toxicological profiles of existing medicines. nih.govnih.gov The first deuterated drug, deutetrabenazine, was approved by the FDA in 2017, followed by others such as deucravacitinib. nih.govwikipedia.org

The insights gained from studying the quantum dynamics of the CD3 group in aspirin can inform research into other drugs where deuteration occurs at a site of molecular flexibility. Understanding how deuteration affects not just metabolic stability but also molecular conformation, receptor binding, and solid-state properties is a critical area for future investigation. The methods and models developed for Aspirin-CD3—from low-temperature spectroscopy to refined computational potentials—can be directly applied to these other systems.

This cross-application of knowledge will contribute to a more fundamental understanding of the deuterium isotope effect in complex molecular environments, ultimately aiding in the rational design of future deuterated medicines.

Q & A

Basic Research Questions

Q. What validated laboratory methods are used to synthesize and assess the purity of Aspirin?

- Methodology : Aspirin synthesis typically involves acetylation of salicylic acid, followed by purification via vacuum filtration and recrystallization. Thin-layer chromatography (TLC) is employed to verify purity by calculating retention factors (Rf) using solvent systems like ethyl acetate/hexane. Melting point analysis (e.g., 135–136°C for pure Aspirin) further confirms crystallinity and absence of impurities .

Q. How is platelet aggregation measured to evaluate Aspirin’s antiplatelet efficacy?

- Methodology : Use a Chronolog 590-X impedance aggregometer to quantify platelet aggregation in whole blood. Collagen concentrations (0.5–2.0 µg/mL) are applied to induce aggregation, with results expressed as maximum amplitude (Ω), slope (Ω/min), and lag time (seconds). Pre- and post-treatment blood samples (e.g., after 5 days of 75 mg/day oral Aspirin) are compared to assess inhibition .

Q. What statistical parameters are critical for designing controlled studies on Aspirin’s analgesic effects?

- Methodology : Implement randomized controlled trials (RCTs) with placebo arms, standardized dosages (e.g., 325 mg), and validated pain scales. Sample sizes ≥20 per group are recommended to ensure statistical power. Use ANOVA or mixed-effects models to account for inter-individual variability .

Advanced Research Questions

Q. How can data-driven frameworks like CD3 improve pharmacological studies of Aspirin?

- Methodology : Leverage CD3’s computational tools (e.g., machine learning for pattern detection in pharmacokinetic data) and collaborative platforms to integrate multi-omics datasets (e.g., genomics, proteomics). For example, transfer methodologies from astronomy to biology for predictive modeling of Aspirin’s dose-response relationships .

Q. What systematic review strategies resolve contradictions in Aspirin’s primary prevention outcomes for cardiovascular disease and cancer?

- Methodology : Conduct exhaustive searches across MEDLINE, EMBASE, and Cochrane Library, focusing on RCTs and meta-analyses post-2008. Assess heterogeneity using I² statistics and subgroup analyses. Apply bias-assessment tools (e.g., Cochrane Risk of Bias Tool) to evaluate study quality .

Q. How should crossover studies be designed to evaluate Aspirin-drug interactions?

- Methodology : Use open-label, 7-day crossover designs with washout periods. Measure platelet aggregation pre- and post-Aspirin treatment (e.g., 75 mg/day for 5 days) under varying collagen concentrations. Calculate sample sizes via power analysis (e.g., n=12–20) to account for individual response variability .

Q. What methodologies address bioequivalence challenges in fixed-dose Aspirin combinations (e.g., with clopidogrel)?

- Methodology : Conduct randomized, single-dose crossover trials comparing fixed-dose combinations to co-administered drugs. Use LC-MS/MS for plasma concentration analysis and non-linear mixed-effects modeling to assess pharmacokinetic equivalence. Share anonymized data via platforms like ClinicalStudyDataRequest.com .

Q. How can pharmacological studies optimize transparency and reproducibility in Aspirin research?

- Methodology : Adhere to JAMA benchmark criteria for information quality, including detailed disclosure of funding sources, conflicts of interest, and raw data availability. Use Brief DISCERN to evaluate the rigor of published studies .

Methodological Resources

- Data Sharing : For collaborative studies, anonymized datasets and protocols can be requested through platforms like ClinicalStudyDataRequest.com , ensuring compliance with ethical guidelines .

- Computational Tools : CD3 provides resources for predictive modeling, including custom algorithms for dose-response analysis and multi-disciplinary collaboration frameworks .

- Literature Reviews : Structured searches in PubMed/Embase with filters (e.g., "last 10 years") and critical appraisal using JAMA criteria enhance evidence synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.